
2-Chloro-4-isothiocyanatopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-isothiocyanatopyridine is an organic compound that belongs to the class of pyridyl isothiocyanates It is characterized by the presence of a chlorine atom at the second position and an isothiocyanate group at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isothiocyanatopyridine typically involves the reaction of 2-chloro-4-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the use of thiophosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach. This method involves the treatment of 2-chloro-4-aminopyridine with carbon disulfide and a base such as sodium hydride or DABCO, followed by desulfurization using aqueous iron(III) chloride. This process is efficient and yields the desired product in moderate to good yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydride, triethylamine), nucleophiles (e.g., amines, thiols), and desulfurizing agents (e.g., iron(III) chloride). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include substituted pyridines, thiourea derivatives, and various heterocyclic compounds. These products are of interest in medicinal chemistry and materials science .
Applications De Recherche Scientifique
2-Chloro-4-isothiocyanatopyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-isothiocyanatopyridine involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles to form thiourea derivatives. These reactions can modulate biological pathways and molecular targets, leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the nucleophiles and the resulting products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Chloro-4-isothiocyanatopyridine include:
2-Chloro-4-aminopyridine: The precursor used in its synthesis.
4-Isothiocyanatopyridine: Lacks the chlorine substituent at the second position.
2-Chloro-4-isocyanatopyridine: Contains an isocyanate group instead of an isothiocyanate group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring.
Propriétés
Formule moléculaire |
C6H3ClN2S |
|---|---|
Poids moléculaire |
170.62 g/mol |
Nom IUPAC |
2-chloro-4-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-3-5(9-4-10)1-2-8-6/h1-3H |
Clé InChI |
NJUCTOKAUJALEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1N=C=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



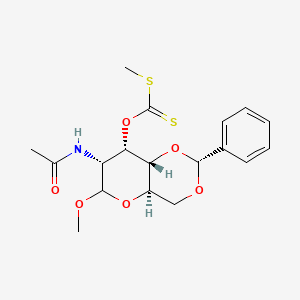
![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
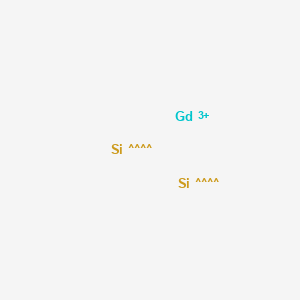
![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
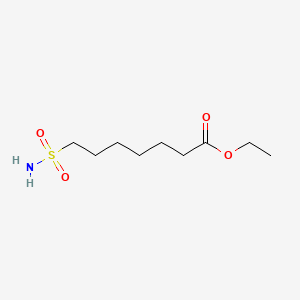
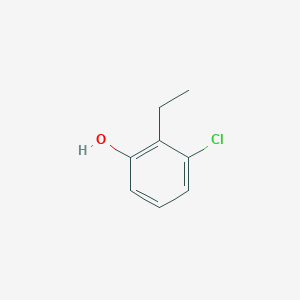
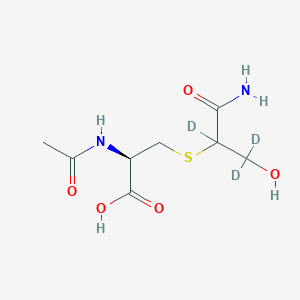
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
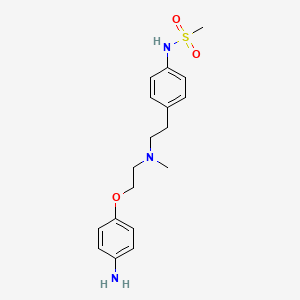
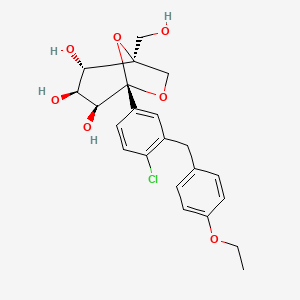

![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
